(2-Bromo-5-nitrophenyl)methanol
Overview
Description
(2-Bromo-5-nitrophenyl)methanol is an organic compound with the molecular formula C7H6BrNO3 It is characterized by the presence of a bromine atom at the second position and a nitro group at the fifth position on a phenyl ring, with a methanol group attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-5-nitrophenyl)methanol typically involves the bromination of 5-nitrobenzyl alcohol. One common method includes the following steps:
Nitration: Benzyl alcohol is first nitrated to form 5-nitrobenzyl alcohol.
Bromination: The nitrated product is then subjected to bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
(2-Bromo-5-nitrophenyl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium azide (NaN3) or thiourea in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: 2-Bromo-5-nitrobenzaldehyde or 2-Bromo-5-nitrobenzoic acid.
Reduction: 2-Bromo-5-aminophenylmethanol.
Substitution: 2-Azido-5-nitrophenylmethanol or 2-Thio-5-nitrophenylmethanol.
Scientific Research Applications
(2-Bromo-5-nitrophenyl)methanol has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of potential drug candidates.
Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its structural features.
Industrial Applications: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2-Bromo-5-nitrophenyl)methanol involves its interaction with specific molecular targets. For instance, the nitro group can participate in redox reactions, while the bromine atom can undergo nucleophilic substitution. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(2-Bromo-5-nitrophenyl)ethanol: Similar structure but with an ethanol group instead of methanol.
(2-Bromo-5-nitrophenyl)acetic acid: Contains an acetic acid group instead of methanol.
(2-Bromo-5-nitrophenyl)amine: The nitro group is reduced to an amino group.
Uniqueness
(2-Bromo-5-nitrophenyl)methanol is unique due to the presence of both a bromine atom and a nitro group on the phenyl ring, along with a methanol group
Properties
IUPAC Name |
(2-bromo-5-nitrophenyl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO3/c8-7-2-1-6(9(11)12)3-5(7)4-10/h1-3,10H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RICWXZLVFWSRDQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])CO)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50595456 | |
Record name | (2-Bromo-5-nitrophenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50595456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
332883-48-4 | |
Record name | (2-Bromo-5-nitrophenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50595456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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